1-(3-Aminomethylbenzyl)piperidin-4-ol
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Overview
Description
1-(3-Aminomethylbenzyl)piperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminomethylbenzyl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-aminomethylbenzyl chloride and piperidin-4-ol.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Reaction Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminomethylbenzyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents such as tetrahydrofuran or ethanol.
Major Products
Scientific Research Applications
1-(3-Aminomethylbenzyl)piperidin-4-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of biological pathways and mechanisms, particularly in the context of receptor binding and signal transduction.
Medicine: The compound has potential therapeutic applications, including its use as a precursor in the development of pharmaceutical agents targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 1-(3-Aminomethylbenzyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminomethylbenzyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
Piperidin-4-ol: A simpler derivative with similar structural features but lacking the aminomethylbenzyl group.
3-Aminomethylpiperidine: Another related compound with an aminomethyl group attached to the piperidine ring.
Benzylpiperidine: A compound with a benzyl group attached to the piperidine ring, but without the aminomethyl substitution.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of both the aminomethyl and benzyl groups on the piperidine ring enhances its potential for receptor binding and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
887588-63-8 |
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Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-[[3-(aminomethyl)phenyl]methyl]piperidin-4-ol |
InChI |
InChI=1S/C13H20N2O/c14-9-11-2-1-3-12(8-11)10-15-6-4-13(16)5-7-15/h1-3,8,13,16H,4-7,9-10,14H2 |
InChI Key |
FZBAJTZKEDTSPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=CC(=C2)CN |
Origin of Product |
United States |
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